N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound featuring a hybrid structure combining indole, pyran, and acetamide moieties. The molecule’s core includes a 4-oxo-4H-pyran ring substituted at the 3-position with an oxygen-linked acetamide group and at the 6-position with an indolin-1-ylmethyl group.
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-8-20-19(23)13-25-18-12-24-15(10-17(18)22)11-21-9-7-14-5-3-4-6-16(14)21/h2-6,10,12H,1,7-9,11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKGMIVXIYUVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indolin moiety and a pyran ring, which are known for their biological significance. The presence of the allyl group enhances its reactivity and potential interactions with biological targets.
Structural Formula
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation .
- Apoptosis Induction : Compounds induce apoptosis by activating caspases, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives may cause cell cycle arrest in specific phases, preventing cancer cell proliferation.
- Inhibition of Tumor Growth : In vivo studies have demonstrated the ability of these compounds to inhibit tumor growth in animal models.
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a series of indolin derivatives, including those related to N-allyl compounds. The results indicated that these compounds significantly reduced cell viability in A549 and C6 cell lines, with IC50 values ranging from 10 to 30 µM. The study utilized MTT assays and flow cytometry for apoptosis detection, confirming the compounds' potential as anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by these compounds. It was found that they could modulate signaling pathways associated with apoptosis and cell survival, particularly through the regulation of Bcl-2 family proteins and activation of p53 pathways. This suggests a multi-targeted approach in their anticancer activity .
Therapeutic Applications
Given its biological activity, this compound may have therapeutic applications in:
- Cancer Therapy : As a potential chemotherapeutic agent.
- Neuroprotective Agents : Due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Mechanism |
|---|---|---|---|
| N-[4-(2-methylthiazol)] | Structure | Significant against A549 | Apoptosis induction |
| N-Allyl Indolin Derivative | Structure | Moderate against C6 | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs, such as indole derivatives, pyran/acetamide hybrids, and quinoline-linked acetamides. Below is a comparative analysis with select compounds from the literature:
Table 1: Comparison of Structural Features and Reported Data
*Reported values (e.g., 5.503, 52) likely correspond to biological activity metrics (e.g., IC50 in µM) or computational scores, though explicit context is absent in the evidence.
Key Observations
Structural Divergence: The target compound’s pyran-oxygen-acetamide linker distinguishes it from the quinoline-linked indolin-3-ylidene analogs in Table 1. The indolin-1-ylmethyl substituent in the target compound differs from the indolin-3-ylidene derivatives, which exhibit conjugated systems that could influence electronic properties and binding interactions.
Functional Implications: Quinoline-containing analogs (e.g., entries 52–54) demonstrate moderate activity values (5.1–5.9), possibly linked to kinase inhibition or antiproliferative effects, given the prevalence of quinoline in anticancer agents. The target compound’s pyran core may modulate solubility or target selectivity . The 4-oxo-pyran moiety in the target compound could engage in hydrogen bonding or serve as a Michael acceptor, a feature absent in the compared analogs.
Synthetic and Analytical Considerations :
- Crystallographic data for such hybrids are sparse in the evidence, though methods like SHELX (used for small-molecule refinement) could resolve their 3D structures, aiding in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
